molecular formula C17H11ClN4O3 B13420214 6-(2-Chlorophenyl)-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one

6-(2-Chlorophenyl)-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one

Cat. No.: B13420214
M. Wt: 354.7 g/mol
InChI Key: ZPOQQKLFBCCFFF-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one is a chemical compound belonging to the benzodiazepine class Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, anticonvulsant, sedative, and muscle relaxant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorophenyl)-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one typically involves the condensation of 6-(2-chlorophenyl)-1,2-dihydro-8-nitro-1H, 4H-imidazo[1,2-a][1,4]benzodiazepin-1-one with suitable reagents . The reaction conditions often require the use of solvents such as ethanol and catalysts to facilitate the condensation process.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis, which allows for efficient and scalable production. Continuous flow chemistry has been shown to be effective in the synthesis of benzodiazepines, providing a straightforward platform for the production of these compounds .

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorophenyl)-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

6-(2-Chlorophenyl)-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anxiolytic and anticonvulsant properties.

    Industry: Utilized in the development of new pharmaceuticals and chemical products

Mechanism of Action

The mechanism of action of 6-(2-Chlorophenyl)-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the benzodiazepine site on the GABA receptor, the compound enhances the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. This results in an overall inhibitory effect on neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Chlorophenyl)-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one is unique due to its specific chemical structure, which includes an imidazo[1,2-a][1,4]benzodiazepine core with a nitro group at the 8-position and a chlorophenyl group at the 2-position

Properties

Molecular Formula

C17H11ClN4O3

Molecular Weight

354.7 g/mol

IUPAC Name

6-(2-chlorophenyl)-8-nitro-2,4-dihydroimidazo[1,2-a][1,4]benzodiazepin-1-one

InChI

InChI=1S/C17H11ClN4O3/c18-13-4-2-1-3-11(13)17-12-7-10(22(24)25)5-6-14(12)21-15(8-20-17)19-9-16(21)23/h1-7H,8-9H2

InChI Key

ZPOQQKLFBCCFFF-UHFFFAOYSA-N

Canonical SMILES

C1C2=NCC(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N1)C4=CC=CC=C4Cl

Origin of Product

United States

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